REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26].Cl>S(Cl)(Cl)=O.ClCCl.CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[C:20]([O:25][CH3:26])[CH:21]=2)=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3.4|
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Name
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|
Quantity
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11.14 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)O
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Name
|
|
Quantity
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137 mL
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Type
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solvent
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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1.45 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
11.57 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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6.92 mL
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Type
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reactant
|
Smiles
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COC1=C(C=CC=C1)OC
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Name
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acyl chloride
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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|
Name
|
ice
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Quantity
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67 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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64 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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120 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred at RT, under nitrogen, for 17 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The excess of thionyl chloride was removed under vacuum
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Type
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ADDITION
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Details
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Anhydrous toluene was added to the residue, which
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Type
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CONCENTRATION
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Details
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was again concentrated in vacuum (repeated two more times)
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Type
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CUSTOM
|
Details
|
(exothermic reaction)
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Type
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CUSTOM
|
Details
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An exothermic reaction
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 h
|
Duration
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2 h
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Type
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TEMPERATURE
|
Details
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to cool to RT
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted with dichloromethane
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Type
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WASH
|
Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
|
Details
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dried over magnesium sulfate
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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CUSTOM
|
Details
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to give a brown residue (oil and solid)
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Type
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DRY_WITH_MATERIAL
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Details
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After a further drying (HV), anhydrous diethylether
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
a beige solid precipitated
|
Type
|
FILTRATION
|
Details
|
The beige solid was filtered
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Type
|
CUSTOM
|
Details
|
further dried (8.33 g, 47%)
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(=O)C1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |